molecular formula C8H5ClF4Zn B14875723 (4-Fluoro-3-(trifluoromethyl)benZyl)Zinc chloride

(4-Fluoro-3-(trifluoromethyl)benZyl)Zinc chloride

Cat. No.: B14875723
M. Wt: 277.9 g/mol
InChI Key: KMCLZKPRLODZDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (4-fluoro-3-(trifluoromethyl)benzyl) chloride with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4-fluoro-3-(trifluoromethyl)benzyl) chloride+Zn(4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride\text{(4-fluoro-3-(trifluoromethyl)benzyl) chloride} + \text{Zn} \rightarrow \text{this compound} (4-fluoro-3-(trifluoromethyl)benzyl) chloride+Zn→(4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the desired concentration of 0.50 M in THF, ensuring the reagent’s stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Negishi Coupling: Palladium or nickel catalysts are commonly used in the presence of phosphine ligands. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Addition Reactions: Electrophiles such as aldehydes and ketones are used, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, where the (4-fluoro-3-(trifluoromethyl)benzyl) group is introduced into the target molecule.

Scientific Research Applications

Chemistry

In organic chemistry, (4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride is used to synthesize complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in synthetic organic chemistry.

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, fluorinated aromatic compounds are often found in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, this reagent is used in the production of specialty chemicals and materials. Its role in the synthesis of fluorinated compounds makes it valuable in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride involves the transfer of the (4-fluoro-3-(trifluoromethyl)benzyl) group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the nucleophilic attack on the electrophile. The presence of fluorine atoms enhances the nucleophilicity of the benzyl group, making the reaction more efficient.

Comparison with Similar Compounds

Similar Compounds

  • (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
  • (4-fluorobenzyl)zinc chloride

Uniqueness

(4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This arrangement enhances its reactivity and stability compared to other similar compounds. The presence of multiple fluorine atoms also imparts unique electronic properties, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C8H5ClF4Zn

Molecular Weight

277.9 g/mol

IUPAC Name

chlorozinc(1+);1-fluoro-4-methanidyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4.ClH.Zn/c1-5-2-3-7(9)6(4-5)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

KMCLZKPRLODZDM-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)C(F)(F)F.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.